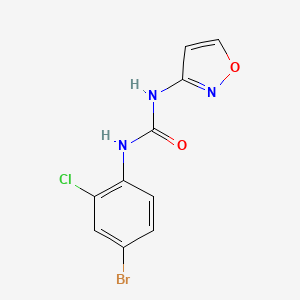![molecular formula C16H15NO5S B5433159 [4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenoxy]acetic acid](/img/structure/B5433159.png)
[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenoxy]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
“[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenoxy]acetic acid” is a compound that contains an indole nucleus . Indoles are a significant type of heterocycle as they are found in proteins in the form of amino acids, such as tryptophan . They are also present in several drugs, such as indomethacin and the notorious LSD, and several plants such as strychnine . The incorporation of an indole core, a biologically known pharmacophore in medicinal molecules, means it is a useful heterocyclic .
Synthesis Analysis
The synthesis of indole derivatives has attracted increasing attention in recent years due to their various biologically vital properties . Indoles, both natural and synthetic, show various biologically vital properties . Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community .Molecular Structure Analysis
The molecular formula of “this compound” is C16H14NO5S . Its average mass is 332.352 Da and its monoisotopic mass is 332.059814 Da .Zukünftige Richtungen
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, the future directions for “[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenoxy]acetic acid” could involve further exploration of its biological activities and potential therapeutic applications.
Eigenschaften
IUPAC Name |
2-[4-(2,3-dihydroindol-1-ylsulfonyl)phenoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO5S/c18-16(19)11-22-13-5-7-14(8-6-13)23(20,21)17-10-9-12-3-1-2-4-15(12)17/h1-8H,9-11H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVPBDGIGGKEZGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)OCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(3-chloro-4-ethoxybenzoyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5433078.png)
![N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methyl-3-furamide](/img/structure/B5433085.png)

![2-(4-chloro-2-methylphenoxy)-N-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetamide](/img/structure/B5433088.png)
![(3S*,4S*)-1-(imidazo[2,1-b][1,3]thiazol-6-ylcarbonyl)-4-(4-morpholinyl)-3-pyrrolidinol](/img/structure/B5433093.png)
![3-(2-{[2-(acetylamino)ethyl]amino}-2-oxoethyl)-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5433105.png)
![(3R*,3aR*,7aR*)-3-(2,3-difluorophenyl)-1-[(4-methyl-1H-pyrrol-2-yl)carbonyl]octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5433120.png)
![2-[(2-methylphenyl)amino]-N'-(1-methyl-3-phenyl-2-propen-1-ylidene)acetohydrazide](/img/structure/B5433122.png)
![4-bromo-N'-[1-(2-thienyl)propylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B5433126.png)
![5-({[2-(dimethylamino)ethyl]amino}sulfonyl)-N-ethyl-2-methoxybenzamide](/img/structure/B5433130.png)
![N-[2-(2-furoylamino)-3-(4-nitrophenyl)acryloyl]valine](/img/structure/B5433138.png)
![{3-[(1-benzofuran-2-ylcarbonyl)amino]phenoxy}acetic acid](/img/structure/B5433146.png)
![3-(5-chloro-2-methoxyphenyl)-5-[(4-chlorophenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5433151.png)
![ethyl 5-(2,4-dimethoxyphenyl)-2-[4-(dimethylamino)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5433166.png)